molecular formula C5H9NOS B12704333 2-Pyrrolidinecarbothioic acid, (2S)- CAS No. 64369-68-2

2-Pyrrolidinecarbothioic acid, (2S)-

Katalognummer: B12704333
CAS-Nummer: 64369-68-2
Molekulargewicht: 131.20 g/mol
InChI-Schlüssel: AFMIFWUUCHCHNN-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinecarbothioic acid, (2S)- is a chiral compound with the molecular formula C5H9NOS and a molecular weight of 131.196 g/mol It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid group attached to the sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions . The reaction conditions may vary depending on the specific precursor and desired stereochemistry.

Industrial Production Methods

Industrial production of 2-Pyrrolidinecarbothioic acid, (2S)- often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinecarbothioic acid, (2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinecarbothioic acid, (2S)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinecarbothioic acid, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in biochemical pathways and physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyrrolidinecarbothioic acid, (2S)- is unique due to the presence of both the carboxylic acid and thio functionalities, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

64369-68-2

Molekularformel

C5H9NOS

Molekulargewicht

131.20 g/mol

IUPAC-Name

(2S)-pyrrolidine-2-carbothioic S-acid

InChI

InChI=1S/C5H9NOS/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1

InChI-Schlüssel

AFMIFWUUCHCHNN-BYPYZUCNSA-N

Isomerische SMILES

C1C[C@H](NC1)C(=O)S

Kanonische SMILES

C1CC(NC1)C(=O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.